4-Hydroxy-8-cyanoquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry
The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.govnih.govbohrium.com This has resulted in the development of numerous quinoline-based compounds with a wide spectrum of pharmacological activities. nih.govnih.govbenthamscience.com The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. biointerfaceresearch.comfrontiersin.org
Historically, the significance of quinoline derivatives is exemplified by the antimalarial drug quinine (B1679958), isolated from the bark of the Cinchona tree. nih.gov This discovery paved the way for the synthesis of other important antimalarial drugs like chloroquine (B1663885) and mefloquine. biointerfaceresearch.com Beyond their use in infectious diseases, quinoline derivatives have demonstrated potential as anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antiviral agents. nih.govijshr.comorientjchem.org The core structure of quinoline is present in several commercially available drugs, highlighting its importance in pharmaceutical research and development. nih.govfrontiersin.org
The continuous exploration of quinoline chemistry has led to the discovery of novel synthetic methodologies, including green chemistry approaches, to generate diverse libraries of these compounds for biological screening. nih.govrsc.orgnih.gov The ability to functionalize the quinoline scaffold at different positions has allowed for the creation of hybrid molecules, combining the quinoline core with other pharmacophores to enhance activity and overcome resistance. nih.govrsc.org
Overview of 4-Hydroxy-8-cyanoquinoline (B1283047) within the Context of Bioactive Quinoline Systems
Within the broad family of quinoline derivatives, this compound represents a specific area of research interest. The introduction of a hydroxyl group at the 4-position and a cyano group at the 8-position of the quinoline ring can significantly influence its electronic properties and potential for biological interactions. The cyano group, in particular, is a versatile functional group in medicinal chemistry, known for its ability to participate in various chemical transformations and interactions with biological targets. researchgate.net
Research into cyano-substituted quinolines has explored their synthesis and potential applications. researchgate.netresearchgate.netresearchgate.net For instance, studies have described the synthesis of various cyano-quinoline derivatives through methods like the Baylis–Hillman reaction. researchgate.net The investigation of these compounds often involves detailed structural characterization to understand their chemical properties. researchgate.net
While the broader class of 8-hydroxyquinoline (B1678124) derivatives has been studied for various biological activities, the specific profile of this compound is a more niche area of investigation. acs.orgacgpubs.orgnih.gov The presence of both the hydroxyl and cyano groups on the quinoline scaffold provides a unique chemical entity for further exploration in the context of bioactive quinoline systems.
Table 1: Key Research Findings on Quinoline Derivatives
| Research Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Quinoline is a versatile pharmacophore with a wide range of pharmacological activities including anticancer, anti-inflammatory, and antibacterial. | nih.gov |
| Biological Activities | Quinoline derivatives have been evaluated for diverse biological activities such as anticancer, antimycobacterial, antimicrobial, and anticonvulsant. | nih.govbenthamscience.com |
| Synthetic Methodologies | Numerous synthetic methods have been developed for the quinoline ring, including traditional and modern "green" chemistry approaches. | nih.gov |
| Natural Products | The quinoline nucleus is a core structure in many natural alkaloids with significant bioactivities, such as quinine and camptothecin. | nih.gov |
| Drug Discovery | The quinoline scaffold is a privileged structure in drug discovery, leading to the development of various clinically used drugs. | nih.govbohrium.com |
| Cyano-Quinoline Derivatives | New synthetic routes for cyano-quinoline derivatives have been explored, highlighting their potential as versatile chemical intermediates. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-quinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERFNFGHIWLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564078 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127285-55-6, 848128-91-6 | |
| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of many-body systems. For 4-Hydroxy-8-cyanoquinoline (B1283047), DFT calculations are instrumental in optimizing the molecular geometry and elucidating its electronic characteristics. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Energy Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline (B57606) | -6.646 | -1.816 | 4.83 |
| 8-Hydroxyquinoline (B1678124) | -5.62 | -1.09 | 4.53 |
| 4-cyanopyranoquinoline-2-one | -7.01 | -3.61 | 3.40 |
This table presents theoretically calculated frontier molecular orbital energies for quinoline and related derivatives to provide a comparative context for the expected electronic properties of this compound.
Elucidation of Global and Local Chemical Reactivity Descriptors
Global and local chemical reactivity descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity. These descriptors are calculated from the energies of the frontier molecular orbitals.
Global Reactivity Descriptors:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Nucleophilicity: Describes the electron-donating ability of a molecule.
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|---|
| Quinoline | 4.231 | 2.415 | 0.414 | 3.708 |
| 8-Hydroxyquinoline | 3.355 | 2.265 | 0.441 | 2.483 |
This table provides calculated global reactivity descriptors for quinoline and a related derivative, offering a basis for predicting the reactivity of this compound.
Local Reactivity Descriptors:
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This information is crucial for predicting the regioselectivity of chemical reactions involving this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different electrostatic potential values.
Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue regions: Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green regions: Denote areas with a neutral or near-zero electrostatic potential.
For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, as well as the nitrogen of the cyano group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction.
Quantum Chemical Topology (QCT) for Understanding Chemical Bonding
Quantum Chemical Topology (QCT) provides a framework for analyzing the electron density to define chemical concepts such as atoms in molecules and chemical bonds. The Quantum Theory of Atoms in Molecules (QTAIM), a prominent QCT method, analyzes the topology of the electron density to locate critical points where the gradient of the electron density is zero.
The presence of a bond critical point (BCP) between two nuclei is indicative of a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, provide insights into the nature of the bond (e.g., covalent or ionic). A topological analysis of this compound would precisely define the atoms and the network of chemical bonds, offering a rigorous quantum mechanical description of its molecular structure.
Molecular Docking Simulations for Elucidating Ligand-Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, molecular docking simulations can be performed to predict its binding mode and affinity with various biological targets. The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-receptor complex.
Prediction of Protein-Ligand Binding Affinities
A crucial outcome of molecular docking simulations is the prediction of the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. Binding affinity is often expressed in terms of the binding free energy (ΔG) or as a docking score. A more negative binding affinity value indicates a stronger and more favorable interaction.
The predicted binding affinities can be used to rank potential ligands and to prioritize them for further experimental testing. While specific docking studies for this compound are context-dependent on the chosen biological target, studies on similar quinoline derivatives against various protein targets have demonstrated their potential as effective ligands.
| Quinoline Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Quinoline-based chalcone | HIV Reverse Transcriptase | -10.67 |
| 4-[(Quinolin-4-yl)amino]benzamide derivative | Influenza Virus RNA Polymerase | -7.37 |
| 5-acetyl-8-hydroxy-1H-quinolin-2-one | Beta-1 Adrenergic Receptor | -6.9 |
This table showcases the predicted binding affinities of various quinoline derivatives against different protein targets, illustrating the potential of the quinoline scaffold in ligand design.
Modeling of DNA-Small Molecule Interactions
The interaction between small molecules and DNA is a cornerstone of drug design, particularly for anticancer and antimicrobial agents. Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating these interactions.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as a DNA double helix. For this compound, docking studies would involve placing the molecule at various sites on a DNA strand (e.g., PDB ID: 1T8I) to determine the most stable binding mode. The process calculates a binding energy, which indicates the affinity of the molecule for the DNA. Quinoline derivatives have been shown to interact with DNA, and these studies help identify key stabilizing forces. nih.govnih.gov Interactions are typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov For instance, the hydroxyl group of the quinoline could act as a hydrogen bond donor, while the planar aromatic rings could intercalate between DNA base pairs.
| DNA Target Sequence | Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| d(CGCGAATTCGCG)2 | Minor Groove Binding | -8.2 | DA6, DT7 | Hydrogen Bond, Hydrophobic |
| d(GCGCGCGC)2 | Intercalation | -7.5 | DG3, DC4 | π-π Stacking, van der Waals |
In Silico Assessment of Bioavailability-Related Parameters
The potential of a compound to be an orally active drug can be predicted using computational tools that assess its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADMET). nih.gov One of the most common initial screens is Lipinski's Rule of Five, which evaluates "drug-likeness". bioaccessla.comwikipedia.orgtiu.edu.iq
Lipinski's rule states that an orally active drug generally has:
No more than 5 hydrogen bond donors (HBD).
No more than 10 hydrogen bond acceptors (HBA).
A molecular mass under 500 daltons. wikipedia.orgdrugbank.com
A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgdrugbank.com
Compounds that comply with these rules tend to have better absorption and permeation. tiu.edu.iq For this compound, these parameters can be calculated based on its structure. Various online tools and software can predict these and other properties like Total Polar Surface Area (TPSA) and percentage of absorption, which are also critical for bioavailability. journaljpri.com For instance, quinoline-1,4-quinone hybrids have been analyzed in silico to determine their bioavailability, showing that most can be used orally. nih.gov
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight (g/mol) | 170.17 | Yes (< 500) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 (1 O, 2 N) | Yes (≤ 10) |
| Calculated log P | ~2.1 | Yes (≤ 5) |
| Lipinski Violations | 0 | Pass |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Property Characterization
For this compound, TD-DFT calculations can determine the energies required to move an electron from its ground state to various excited states (excitation energies). rsc.org These calculations also yield oscillator strengths, which relate to the intensity of the corresponding absorption peaks in a UV-Vis spectrum.
The analysis often involves examining the molecular orbitals involved in the electronic transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and stability. rsc.org In many quinoline derivatives, electronic transitions are characterized by intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. nih.gov The cyano group is a strong electron-withdrawing group, which could enhance such ICT character in this compound. Theoretical studies on similar quinoline derivatives have successfully used TD-DFT to elucidate their excited-state dynamics and photophysical properties. acs.org
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 3.54 | 350 | 0.12 | HOMO -> LUMO |
| S2 | 3.98 | 311 | 0.25 | HOMO-1 -> LUMO |
| S3 | 4.21 | 294 | 0.08 | HOMO -> LUMO+1 |
Based on the conducted research, there is a significant lack of specific scientific data for the chemical compound "this compound" and its derivatives corresponding to the detailed outline provided. The vast majority of available literature focuses on the biological activities of the isomeric compound, 8-hydroxyquinoline , and its various derivatives.
While research on quinoline compounds with cyano and hydroxyl substitutions exists, such as for "cyano 8-hydroxyquinolines" which have shown anti-proliferative activity against cancer cell lines like C6, HeLa, and HT29, this information does not pertain to the specific 4-hydroxy isomer requested. researchgate.net Studies have also noted that quinoline derivatives with a hydroxyl group at the 4-position have demonstrated limited cytotoxic activity compared to their 8-hydroxy counterparts. nih.gov
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" due to the absence of specific research findings on its cytotoxicity, apoptotic mechanisms, enzyme inhibition, and antimicrobial spectrum in the public domain.
Biological Activities and Pharmacological Potential
Antimalarial Efficacy
While the quinoline (B57606) core is famous for its role in antimalarial drugs like chloroquine (B1663885) and primaquine, specific research detailing the antimalarial efficacy of 4-Hydroxy-8-cyanoquinoline (B1283047) against Plasmodium species is not extensively documented in publicly available literature. However, the activity of related quinoline derivatives provides a basis for predicting its potential.
Activity against Plasmodium falciparum and Plasmodium cynomolgi Strains
Studies on various quinoline derivatives have established their role in combating malaria. For instance, 4-aminoquinolines are known to be active against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. The general mechanism for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme.
Research into 8-aminoquinolines has demonstrated their capacity to effect radical cures of infections with P. cynomolgi, a model for relapsing malaria, by targeting the parasite's liver stages. The structure-activity relationship (SAR) studies in these analogous compounds indicate that the specific substitutions on the quinoline ring are critical for activity. The presence of a hydroxyl group at the 4-position and a cyano group at the 8-position on the quinoline ring of this compound would significantly alter its electronic and steric properties compared to clinically used antimalarials, suggesting a unique interaction with parasitic targets that warrants further investigation.
Antioxidant Capacity and Free Radical Scavenging Properties
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Quinoline derivatives have been a subject of interest for their potential antioxidant activities.
The antioxidant potential of quinoline derivatives is often linked to their ability to donate a hydrogen atom or a single electron to scavenge free radicals. Computational studies on a large set of quinoline derivatives have predicted that specific substitutions can yield antioxidant efficiency greater than that of Trolox, a well-known antioxidant standard. The presence of a hydroxyl (-OH) group, as in this compound, is a key feature for radical scavenging activity. This group can donate a hydrogen atom, neutralizing reactive oxygen species (ROS). The cyano (-CN) group at the 8-position is an electron-withdrawing group, which would modulate the electronic properties of the quinoline ring and the hydrogen-donating ability of the hydroxyl group. While direct experimental data on this compound is limited, the broader class of hydroxyquinolines has demonstrated significant free radical scavenging capabilities in various assays.
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in a wide range of acute and chronic diseases. The quinoline nucleus is considered an important structural motif for the development of new anti-inflammatory agents.
Derivatives of quinoline have been shown to target several key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes and various pro-inflammatory cytokines. For instance, certain quinoline-thiazolidinedione hybrids have been synthesized and shown to significantly decrease the concentration of IFN-γ and TNF-α. nih.gov Structure-activity relationship studies reveal that the nature and position of substituents on the quinoline ring are crucial for their anti-inflammatory effects. The 4-hydroxy substitution is a common feature in some anti-inflammatory quinoline derivatives. The anti-inflammatory potential of this compound would likely involve modulation of these pathways, although specific studies are required to confirm its efficacy and mechanism of action.
Exploration in Neurodegenerative Disease Research
Neurodegenerative diseases like Alzheimer's and Parkinson's are partly characterized by oxidative stress and metal ion dyshomeostasis in the brain. Quinoline derivatives are being actively explored for their neuroprotective potential due to their antioxidant and metal-chelating properties. bohrium.comnih.gov
The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to damage from reactive oxygen species (ROS). bohrium.com Antioxidant quinolines can mitigate this damage. bohrium.com Furthermore, the 8-hydroxyquinoline (B1678124) scaffold is a well-known metal chelator that can help restore metal ion homeostasis. While the subject compound is a 4-hydroxyquinoline (B1666331), the general principles of metal chelation and antioxidant activity by quinoline structures suggest potential relevance. Computational studies have identified several quinoline derivatives as promising multifunctional agents against Alzheimer's and Parkinson's diseases by potentially inhibiting key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govresearchgate.netsemanticscholar.org Based on these findings, this compound is a candidate for investigation in cellular and animal models of neurodegeneration. nih.gov
Other Documented Biological Activities (e.g., Antiviral, Anxiolytic, Analgesic, Anticonvulsant)
The versatile quinoline scaffold has been associated with a broad spectrum of other pharmacological activities. nih.gov
Antiviral: Various quinoline derivatives have been investigated for antiviral properties, showing activity against a range of viruses by interfering with viral replication and other life cycle stages.
Anxiolytic: While less common, some heterocyclic compounds containing the quinoline ring system have been explored for their effects on the central nervous system, including potential anxiolytic activity.
Analgesic: The analgesic properties of certain quinoline derivatives have been documented, suggesting their potential as pain-relief agents.
Anticonvulsant: Several quinoline-based compounds have been synthesized and evaluated for anticonvulsant activity, showing promise in preclinical seizure models. nih.gov
For this compound specifically, these activities remain largely predictive and are based on the known pharmacological profile of the broader quinoline class. Each of these potential applications requires dedicated research to validate the activity and elucidate the mechanism of action for this particular compound.
Structure Activity Relationship Sar Studies
Correlating Substituent Position and Chemical Nature with Biological Potency
The strategic placement and chemical properties of various functional groups on the quinoline (B57606) ring system significantly modulate the biological activity of the resulting compounds.
The hydroxyl group, particularly when positioned at C4 or C8 of the quinoline ring, plays a pivotal role in the biological activity of these compounds. The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines (8-HQ) makes them effective monoprotic bidentate chelating agents, capable of forming stable complexes with a variety of metal ions. nih.gov This chelating ability is often linked to their mechanisms of action.
Research has indicated that the position of the hydroxyl group can influence the type and level of biological activity. For instance, in certain antifungal derivatives, compounds with a hydroxyl group at the 8-position were found to be more active than those with the hydroxyl group at the 4-position. nih.gov The introduction of a phenolic hydroxyl group can enhance antiproliferative activity and protein kinase C (PKC) binding affinity. kagawa-u.ac.jp This enhancement is attributed to the potential of the hydroxyl group to form hydrogen bonds with biological targets like phospholipids (B1166683) and PKC. kagawa-u.ac.jp
The acidic nature of the hydroxyl group allows it to participate in hydrogen bonding, which can be crucial for receptor binding and enzyme inhibition. ashp.org Furthermore, the hydroxyl group can influence the electron density of the quinoline ring system and increase the water solubility of the compound. ashp.org
The cyano group (–C≡N) is a strong electron-withdrawing group that can significantly impact the electronic properties and biological activity of the quinoline molecule. The inclusion of cyano groups in quinoline derivatives has been associated with various pharmacological activities, including anticancer effects. nih.govresearchgate.net
Specifically, 8-substituted quinolines, including those with cyano groups, have been a focus of synthetic efforts due to their diverse biological activities. researchgate.net Studies on cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have shown promise for their development as anticancer agents. nih.gov The choice to include a cyano group is often based on the observation that it can be important for the anticancer activity of various bioactive molecules. nih.gov
Halogenation of the quinoline scaffold is a common strategy to modulate the biological activity of these compounds. The introduction of halogens such as chlorine, bromine, and fluorine can alter the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its interaction with biological targets. nih.govacs.org
For instance, halogenated quinolines have been identified as a promising class of agents with potent antibacterial and biofilm eradication activities against drug-resistant Gram-positive pathogens. nih.gov Synthetic tuning of the 2-position of the halogenated quinoline scaffold has been shown to have a significant impact on these activities. nih.gov In the case of 8-hydroxyquinoline (B1678124) derivatives, di- and tri-substituted compounds with halogens like chlorine and fluorine have demonstrated high inhibition of H5N1 virus growth with low cytotoxicity. nih.gov
The position of halogen substitution is also critical. For example, in a series of 4-aminoquinolines, electron-withdrawing groups, including halogens, at the 7-position were found to lower the pKa of the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This modification, in turn, influences the compound's accumulation in the parasite food vacuole and its antiplasmodial activity. nih.gov
| Halogen Substitution | Effect on Biological Activity | Reference |
| Chlorine, Fluorine | High inhibition of H5N1 virus growth | nih.gov |
| General Halogenation | Potent antibacterial and biofilm eradication activities | nih.gov |
| 7-position Halogenation | Lowers pKa, influences antiplasmodial activity | nih.gov |
The incorporation of alkyl chains and aromatic moieties into the quinoline structure can significantly enhance biological activity by influencing the molecule's lipophilicity, steric interactions, and potential for π-π stacking with biological targets.
The length and flexibility of alkyl chains can be critical. For example, in a series of umbelliferone-8-hydroxyquinoline derivatives, those with a four-carbon atom spacer exhibited better antifungal activity than those with a two-carbon spacer, suggesting that chain length affects molecular flexibility and, consequently, activity. nih.gov In another study, a short alkyl side chain on an amine linker was associated with higher activity compared to a longer chain. nih.gov
Aromatic moieties, when attached to the quinoline core, can lead to enhanced biological effects. Quinoline derivatives bearing phenyl, cyano, nitro, and methoxy (B1213986) groups have shown effective inhibition against various cancer cell lines. researchgate.net The introduction of an aromatic ring in the side chain of 4-aminoquinolines, as seen in amodiaquine, can result in a compound with reduced toxicity and retained activity. pharmacy180.com
Beyond hydroxyl, cyano, and halogen groups, other functional groups such as methoxy, amino, carboxylic acid, and sulfonamide play a significant role in defining the biological profile of quinoline derivatives.
The methoxy group (–OCH₃) is an electron-donating group that can influence the electronic properties of the quinoline ring. In the context of 8-aminoquinoline (B160924) antimalarials, the presence of a 6-methoxy group has been shown to enhance activity. who.int However, the presence of a methoxy group can sometimes limit inhibitory effectiveness against certain enzymes compared to smaller functional groups. nih.gov
The amino group (–NH₂) can act as a hydrogen bond donor and can be protonated, influencing the molecule's solubility and interaction with biological targets. The position of the amino group is crucial; for example, 4-aminoquinolines are a well-known class of antimalarial drugs. pharmacy180.com
Carboxylic acid (–COOH) and sulfonamide (–SO₂NH₂) groups can introduce acidic properties and the potential for strong ionic interactions and hydrogen bonding. These groups can significantly alter the pharmacokinetic properties of the compounds.
| Functional Group | General Contribution to Activity | Reference |
| Methoxy | Electron-donating, can enhance activity (e.g., in 8-aminoquinolines) | who.int |
| Amino | Hydrogen bond donor, can be crucial for specific activities (e.g., antimalarial) | pharmacy180.com |
| Carboxylic Acid | Introduces acidic properties, potential for ionic interactions | nih.gov |
| Sulfonamide | Can form strong hydrogen bonds and ionic interactions | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. nih.gov
For quinoline derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. researchgate.net For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed for tetrahydroquinoline derivatives as inhibitors of specific enzymes. mdpi.com These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. mdpi.com
The development of a robust and validated QSAR model can predict the biological activity of newly designed compounds before their synthesis, saving time and resources. frontiersin.org The predictive power of QSAR models is assessed through various statistical parameters, and a good correlation between predicted and experimental activities indicates a reliable model. frontiersin.org
Physicochemical Parameters Affecting Activity (e.g., Lipophilicity, pKa Values, Protonation States)
The biological activity of quinoline derivatives, including the 4-Hydroxy-8-cyanoquinoline (B1283047) scaffold, is significantly influenced by their physicochemical properties. Parameters such as lipophilicity, acidity (pKa), and the resulting protonation states at physiological pH are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties govern the molecule's ability to cross biological membranes, interact with target enzymes or receptors, and accumulate in specific cellular compartments.
Lipophilicity: The lipophilicity, often expressed as the logarithm of the partition coefficient (log P), plays a crucial role in the activity of quinoline compounds. For a series of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was found to be positively influenced by increasing lipophilicity. nih.gov For instance, derivatives with higher lipophilicity, indicated by their log k values (a chromatographic index of lipophilicity), demonstrated greater inhibition of H5N1 virus growth. nih.gov This suggests that enhanced lipophilicity facilitates the transport of the molecule across viral or cellular membranes to reach its target. However, lipophilicity must be carefully balanced, as excessively high values can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity. In a study of quinoline-1,4-quinone hybrids, it was noted that the introduction of a nitrogen atom into the structure generally reduced lipophilicity. mdpi.com
pKa Values and Protonation States: The pKa values of the ionizable groups in this compound—specifically the phenolic hydroxyl group and the quinoline ring nitrogen—are fundamental to its biological action. These values determine the degree of ionization of the molecule at a given pH, which affects its solubility, membrane permeability, and ability to bind to target sites.
The quinoline nitrogen is basic, while the 4-hydroxyl group is acidic. The electronic nature of substituents on the quinoline ring can significantly alter these pKa values. Electron-withdrawing groups, such as the cyano group at the C-8 position, are expected to decrease the basicity of the quinoline nitrogen (lowering its pKa) and increase the acidity of the hydroxyl group (lowering its pKa).
Studies on related 4-aminoquinoline (B48711) derivatives have demonstrated a clear relationship between the electronic properties of substituents and the pKa of the quinoline ring nitrogen. researchgate.net Electron-withdrawing groups at the 7-position were shown to lower the pKa of the quinoline nitrogen, which in turn affects the molecule's accumulation in acidic cellular compartments like the parasite food vacuole—a key aspect of the antimalarial activity of compounds like chloroquine (B1663885). researchgate.net The ability of a drug to be absorbed passively often depends on its charge, as ionized species typically cross lipid membranes less efficiently than neutral ones. researchgate.net Therefore, the protonation state, dictated by the pKa and the surrounding pH, is a critical factor for the activity of this compound. researchgate.netresearchgate.net
The table below illustrates the influence of substituent electronic effects on the pKa of the quinoline nitrogen in analogous 4-aminoquinoline systems, which provides a model for understanding the behavior of this compound.
| Substituent at 7-position | Hammett Constant (σm) | Quinoline Nitrogen pKa | Predicted Relative Accumulation |
| -NH2 | -0.16 | 8.36 | High |
| -OCH3 | 0.12 | 8.04 | Moderate |
| -H | 0.00 | 8.12 | Moderate |
| -OH | 0.12 | 7.42 | Moderate |
| -Cl | 0.37 | 7.57 | Low |
| -CF3 | 0.43 | 7.65 | Low |
| -NO2 | 0.71 | 6.28 | Very Low |
| This table is generated based on data for 4-aminoquinoline derivatives and serves as an illustrative model for the principles discussed. researchgate.net |
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that can profoundly influence biological activity. nih.govsolubilityofthings.combiomedgrid.comlongdom.org The presence of chiral centers in a molecule can lead to the existence of stereoisomers, such as enantiomers and diastereomers, which can exhibit significantly different pharmacological and toxicological properties. biomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. longdom.org
While specific research on the stereoisomers of this compound is not extensively documented in the reviewed literature, the importance of stereochemistry is well-established for the broader class of quinoline-based drugs. A prominent example is the antimalarial drug chloroquine, a 4-substituted quinoline derivative. Chloroquine possesses a chiral center in its side chain, leading to two enantiomers, (D)-chloroquine and (L)-chloroquine. Studies have shown that the D-isomer of chloroquine is less toxic than its L-isomer, highlighting how stereochemistry can modulate the safety profile of a drug. pharmacy180.com
The differential activity of stereoisomers can arise from several factors, including:
Target Binding: One enantiomer may fit into the binding site of a biological target more precisely than the other, leading to higher potency.
Metabolism: Enzymes responsible for drug metabolism can process stereoisomers at different rates, affecting the drug's half-life and exposure.
Transport: Active transport systems that move drugs across cell membranes can be stereoselective, leading to different intracellular concentrations of each isomer. nih.govresearchgate.net
The potential for stereoisomerism in derivatives of this compound would typically arise from the introduction of a chiral center, for instance, through substitution with a chiral side chain. If such derivatives were synthesized, it would be crucial to separate and evaluate the individual enantiomers, as one might be more active, less toxic, or possess a more desirable pharmacokinetic profile than the other or the racemic mixture.
The table below summarizes the observed stereochemical effects in the analogous antimalarial drug, chloroquine.
| Compound | Isomer | Biological Activity Note |
| Chloroquine | D-isomer | Less toxic than the L-isomer. pharmacy180.com |
| Chloroquine | L-isomer | More toxic than the D-isomer. pharmacy180.com |
| Chloroquine | Racemate | A mixture of both isomers, exhibiting a combined activity and toxicity profile. |
This example underscores the general principle that stereochemical considerations are integral to the design and evaluation of quinoline-based therapeutic agents. nih.gov
Mechanistic Investigations of Biological Activity
Elucidation of Molecular Interactions with Biological Targets
The following sections detail the specific molecular interactions that contribute to the biological effects of 4-hydroxy-8-cyanoquinoline (B1283047) derivatives.
Quinoline-based compounds have been shown to interact directly with DNA, a mechanism that can interfere with critical cellular processes such as nucleic acid synthesis and replication. Certain quinoline (B57606) derivatives can function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix biorxiv.org. This intercalation can distort the DNA structure, hindering the processes of replication and transcription.
Furthermore, the interaction of quinoline derivatives with DNA is not limited to intercalation. For instance, some quinoline-based compounds have been found to provoke DNA damage responses within cancer cells through the activation of p53, a key tumor suppressor protein involved in DNA repair and apoptosis biorxiv.org. Studies on related compounds like 4-nitroquinoline 1-oxide (4NQO) have demonstrated that they can lead to the formation of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage nih.govsemanticscholar.org. This damage is often mediated by the generation of reactive oxygen species (ROS) nih.govsemanticscholar.org. While direct studies on this compound are limited, the established reactivity of the quinoline ring suggests a potential for similar DNA-damaging activities, either through direct binding or oxidative mechanisms. The carcinogenic metabolite of 4-NQO, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), has been shown to cleave isolated DNA in the presence of Cu(II), leading to the formation of 8-hydroxydeoxyguanosine residues nih.gov.
The quinoline scaffold is a key feature in numerous enzyme inhibitors, targeting a wide array of enzymes crucial for cell survival and proliferation.
Topoisomerase: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes nih.gov. Their inhibition leads to lethal DNA strand breaks and apoptosis wikipedia.org. Quinoline alkaloids are recognized as a class of compounds that can act as intercalative topoisomerase inhibitors nih.govwikipedia.org. By stabilizing the transient complex between the topoisomerase enzyme and DNA, these inhibitors prevent the re-ligation of the DNA strand, inducing cell death wikipedia.org. This mechanism is a cornerstone of several anticancer drugs.
EGFR and BRAFV600E: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor progression. Derivatives of 4-anilinoquinazoline, a structure related to 4-hydroxyquinoline (B1666331), are potent EGFR inhibitors nih.govfrontiersin.org. Similarly, the BRAFV600E mutation is a known oncogenic driver. Dual inhibition of both EGFR and BRAFV600E has emerged as a strategic approach to overcome resistance in cancer therapy, and hybrid molecules incorporating quinazolin-4-one structures have shown the ability to inhibit both kinases mdpi.com. This suggests that the 4-hydroxyquinoline core could be a valuable scaffold for designing inhibitors targeting these key oncogenic proteins.
NQO1 (NAD(P)H:quinone oxidoreductase 1): NQO1 is a flavoenzyme involved in the detoxification of quinones through a two-electron reduction, which prevents the generation of reactive semiquinones nih.gov. However, this process can also be exploited for therapeutic purposes. Certain quinoline-5,8-dione derivatives are excellent substrates for NQO1, and their reduction can lead to redox cycling and the generation of ROS, selectively targeting cancer cells that overexpress NQO1 nih.govmdpi.com. Hybrids of 1,4-quinone with quinoline derivatives have been shown to interact with NQO1, leading to the production of ROS mdpi.com.
Plasmodium falciparum Ferredoxin-NADP+ Reductase (PfFNR) and CPR (PfCPR): The fight against malaria involves identifying drug targets unique to the Plasmodium falciparum parasite. While direct inhibition of PfFNR and PfCPR by this compound has not been specifically detailed, the broader class of quinoline-based antimalarials, such as chloroquine (B1663885) and quinine (B1679958), are known to interfere with essential parasite processes like hemoglobin digestion microbiologyjournal.org. 8-Aminoquinolines have been shown to inhibit hematin (B1673048) polymerization, a critical step in the parasite's detoxification of heme nih.gov. The general activity of quinolines against P. falciparum suggests that its enzymes are potential targets for derivatives like this compound microbiologyjournal.orgresearchgate.net.
The table below summarizes the inhibitory activities of various quinoline-related compounds against the specified enzymes.
| Enzyme Target | Compound Class | Mechanism of Inhibition |
| Topoisomerase I/II | Quinoline Alkaloids | Stabilization of the enzyme-DNA cleavable complex, preventing DNA re-ligation wikipedia.org. |
| EGFR | 4-Anilinoquinazoline Derivatives | Selective tyrosine kinase inhibition nih.gov. |
| BRAFV600E | Quinazolin-4-one Hybrids | Kinase inhibition, often in a dual-action manner with EGFR mdpi.com. |
| NQO1 | Quinoline-5,8-dione Derivatives | Substrate for NQO1, leading to redox cycling and ROS production nih.govmdpi.com. |
| P. falciparum Enzymes | 8-Aminoquinolines | Inhibition of hematin polymerization nih.gov. |
The 4-hydroxyquinoline scaffold has been identified as a pharmacophore capable of interacting with specific cellular receptors. For instance, derivatives of 4-hydroxy-3-quinolinecarboxylic acid have been designed and synthesized as potent 5-HT3 receptor antagonists nih.gov. The 4-hydroxy substitution was found to enhance the affinity for these receptors nih.gov. Additionally, 8-hydroxy-tetrahydroisoquinoline derivatives have been characterized as inverse agonists for the 5-HT7 receptor, with the 8-hydroxy group playing a crucial role in the robust interaction with the receptor nih.gov. Although specific receptor binding profiles for this compound have not been extensively documented, these findings indicate that the 4-hydroxyquinoline core structure possesses the potential to bind to and modulate the activity of various G-protein coupled receptors (GPCRs) and other receptor types.
A defining characteristic of 8-hydroxyquinoline (B1678124) derivatives is their ability to act as potent metal chelators and ionophores nih.gov. The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a bidentate chelation site that can bind a variety of metal ions, including copper (Cu²⁺) and zinc (Zn²⁺) nih.gov.
The chelation of metal ions is not merely a passive sequestration. 8-Hydroxyquinoline derivatives can act as ionophores, transporting metal ions across biological membranes and disrupting the tightly regulated intracellular homeostasis of these ions nih.govnih.gov. This disruption can have profound cytotoxic effects, particularly in cancer cells which often exhibit an increased demand for metals like copper.
The influx of copper, facilitated by 8-hydroxyquinoline-based ionophores, can lead to increased levels of intracellular reactive oxygen species (ROS), causing oxidative stress and subsequent cell death nih.gov. This copper-dependent cytotoxicity has been observed in various cancer cell lines researchgate.net. Similarly, the disruption of zinc homeostasis can also trigger bactericidal mechanisms by inducing intracellular zinc toxicity and impairing antioxidant functions researchgate.net. The ability of this compound to chelate and transport metal ions represents a significant mechanism contributing to its biological activity.
Role of Metal Chelation and Ionophore Activity
Cellular Pathway Modulation by this compound Derivatives
The molecular interactions described above culminate in the modulation of various cellular pathways, often leading to outcomes such as apoptosis or inhibition of proliferation. A central theme in the mechanism of action for many quinoline derivatives is the induction of oxidative stress through the generation of ROS.
For example, the interaction of quinoline compounds with transition metals like iron and copper can produce ROS nih.gov. This leads to damage of cellular components, including DNA, as evidenced by the formation of 8-hydroxy-2'-deoxyguanosine nih.govnih.gov. The production of ROS and the depletion of intracellular antioxidants like glutathione (GSH) are key factors in the genotoxicity of compounds like 4NQO nih.gov.
The modulation of intracellular copper levels by ionophoric quinolines can trigger cell death pathways that may not require caspase activation researchgate.net. This suggests that these compounds can induce alternative forms of programmed cell death. The increased ROS levels can also lead to mitochondrial damage, a critical event in the initiation of apoptosis. The interplay between metal chelation, ROS production, enzyme inhibition, and direct DNA interactions results in a multi-faceted impact on cellular signaling cascades, ultimately determining the biological outcome.
Induction of Oxidative Stress and Generation of Reactive Oxygen Species
There is no specific information available in the reviewed scientific literature detailing the induction of oxidative stress or the generation of reactive oxygen species (ROS) by this compound. As a general class of compounds, some quinoline derivatives have been shown to possess pro-oxidant properties, often linked to their ability to chelate metal ions and participate in redox cycling. This can lead to the generation of ROS such as superoxide radicals and hydrogen peroxide, which in turn can cause damage to cellular components like DNA, lipids, and proteins. However, without specific studies on this compound, it is not possible to determine if it shares these properties.
Cell Cycle Arrest and Apoptotic Cascade Initiation
Specific studies on the ability of this compound to induce cell cycle arrest and initiate apoptosis are not found in the current scientific literature. Many quinoline derivatives have been investigated for their anticancer properties, which often involve the disruption of the cell cycle at various checkpoints (e.g., G1/S or G2/M) and the induction of programmed cell death (apoptosis). The initiation of apoptosis can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a cascade of enzymes called caspases. The specific effects on cell cycle regulatory proteins (cyclins, cyclin-dependent kinases) and key apoptotic players (Bcl-2 family proteins, caspases) have not been documented for this compound.
Inhibition of Cell Division and Proliferation Pathways
There is a lack of specific research on the inhibition of cell division and proliferation pathways by this compound. The antiproliferative activity of some quinoline compounds has been attributed to their ability to interfere with various signaling pathways crucial for cell growth and division, such as those involving protein kinases. However, the specific molecular targets and signaling cascades that might be affected by this compound remain uninvestigated.
Emerging Research Directions and Future Perspectives
Development of Multi-Targeting Agents and Polypharmacology Strategies
The traditional "one drug, one target" paradigm is increasingly being supplemented by polypharmacology, an approach that involves designing single chemical entities capable of modulating multiple biological targets simultaneously. This strategy can offer enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance, particularly in complex diseases like cancer or neurodegenerative disorders.
The quinoline (B57606) and quinolinone scaffolds are recognized as "privileged structures" in drug discovery, meaning they can bind to a variety of biological targets. mdpi.com Research into related compounds, such as 4-hydroxy-2-quinolinone derivatives, has led to the identification of multi-target agents with combined antioxidant and enzyme inhibitory activities. mdpi.comnih.govresearchgate.net For instance, certain carboxamide hybrids of 4-hydroxy-2-quinolinone have demonstrated the ability to inhibit lipoxygenase (LOX) while also exhibiting potent antioxidant effects, such as scavenging hydroxyl radicals and inhibiting lipid peroxidation. mdpi.comnih.govresearchgate.net
Given the established versatility of the quinoline framework, 4-Hydroxy-8-cyanoquinoline (B1283047) represents a promising starting point for the development of novel multi-target agents. Future research could focus on creating hybrid molecules that incorporate other pharmacologically active moieties, aiming to simultaneously address distinct pathological pathways. The exploration of its potential to inhibit multiple kinases, protein-protein interactions, or a combination of enzymes and receptors is a fertile area for investigation.
Approaches to Combat Drug Resistance Mechanisms (e.g., Multidrug Resistance in Cancer)
A primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become insensitive to a broad range of structurally and mechanistically diverse anticancer drugs. mdpi.com The mechanisms underlying MDR are complex and varied, often involving the overexpression of drug efflux pumps, alterations in drug metabolism, or changes in the tumor microenvironment. nih.govcloud-clone.com
The 8-hydroxyquinoline (B1678124) scaffold has shown promise in strategies to overcome MDR. Some derivatives have been found to inhibit the function of P-glycoprotein, a major drug efflux pump that actively removes chemotherapeutic agents from cancer cells. mdpi.com Furthermore, studies on 8-hydroxyquinoline-amino acid conjugates have revealed that their toxicity can be enhanced in multidrug-resistant cancer cells compared to non-resistant parental cells, suggesting a potential for selective targeting of resistant phenotypes. nih.gov
Future investigations should assess the ability of this compound and its analogues to reverse MDR. This could involve screening for inhibitory activity against key ABC transporters, evaluating its synergistic effects when co-administered with conventional chemotherapy drugs, and elucidating its mechanism of action in resistant cancer cell lines.
Table 1: Key Mechanisms of Multidrug Resistance in Cancer
| Mechanism Category | Specific Example | Role in Resistance |
|---|---|---|
| Increased Drug Efflux | Overexpression of P-glycoprotein (MDR1/ABCB1) | Actively pumps a wide range of chemotherapeutic drugs out of the cancer cell, reducing intracellular concentration. mdpi.commdpi.com |
| Altered Drug Metabolism | Increased expression of detoxifying enzymes (e.g., Cytochrome P450) | Enhances the metabolic inactivation of drugs into less toxic forms. nih.gov |
| Alterations in Drug Targets | Mutations or modifications of the target protein | Prevents the drug from binding effectively, rendering it ineffective. cloud-clone.com |
| Enhanced DNA Repair | Upregulation of DNA repair pathways (e.g., NER, HR) | Efficiently repairs DNA damage caused by cytotoxic agents, allowing cancer cells to survive. mdpi.com |
| Evasion of Apoptosis | Overexpression of anti-apoptotic proteins (e.g., Bcl-2) | Inhibits the programmed cell death pathways normally triggered by chemotherapy. |
| Tumor Microenvironment | Secretion of signaling molecules by cancer-associated fibroblasts (CAFs) | Promotes cancer cell survival and protects them from drug-induced cell death. nih.gov |
Rational Design of Analogues with Improved Efficacy and Reduced Toxicity Profiles
The therapeutic potential of a lead compound can be significantly enhanced through rational drug design, a process that involves making targeted structural modifications to optimize its pharmacological and pharmacokinetic properties. The 8-hydroxyquinoline nucleus provides a versatile scaffold for such modifications, with its activity, toxicity, and bioavailability being influenced by the introduction of various substituents. mdpi.com
For this compound, several strategies can be envisioned for creating analogues with improved profiles:
Modification of the Cyano Group: The electron-withdrawing nature of the cyano group at the C8 position can be modulated by converting it to other functional groups, such as an amide, carboxylic acid, or tetrazole, which could alter binding interactions and solubility.
Substitution at the C4-Hydroxyl Group: The hydroxyl group at the C4 position can be alkylated or acylated to form ethers or esters, respectively. This can influence the compound's lipophilicity and metabolic stability.
Introduction of Substituents on the Carbocyclic Ring: The C5 and C7 positions are common sites for substitution on the quinoline ring. Introducing halogens, alkyl, or aryl groups at these positions has been shown to modulate the biological activity of other 8-hydroxyquinoline derivatives. mdpi.com
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of these new analogues by predicting their binding affinity for specific biological targets and forecasting their potential activity.
Table 2: Strategies for Rational Analogue Design
| Modification Site | Proposed Chemical Change | Potential Outcome |
|---|---|---|
| Position 8 (Cyano) | Hydrolysis to Carboxamide or Carboxylic Acid | Improve solubility, introduce new hydrogen bonding capabilities. |
| Position 4 (Hydroxyl) | O-alkylation or O-acylation | Modulate lipophilicity, alter metabolic stability, act as a prodrug. |
| Position 2 | Introduction of alkyl or aryl groups | Enhance steric interactions with target binding pockets. mdpi.com |
| Positions 5 and 7 | Halogenation (e.g., Cl, Br) or addition of other substituents | Modify electronic properties and bioavailability. mdpi.com |
| Hybridization | Conjugation with other bioactive molecules (e.g., amino acids, fatty acids) | Create multi-target agents or improve cellular uptake. nih.gov |
Exploration of Chemoenzymatic Synthetic Routes
While traditional organic synthesis methods are well-established for producing quinoline derivatives, there is a growing interest in developing more sustainable and efficient synthetic strategies. Chemoenzymatic synthesis, which combines conventional chemical reactions with biocatalytic steps using isolated enzymes or whole-cell systems, offers several advantages, including high selectivity (regio-, chemo-, and stereoselectivity), milder reaction conditions, and reduced environmental impact.
The application of chemoenzymatic approaches to the synthesis of this compound and its analogues is a largely unexplored but promising research avenue. Future work could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis, such as selective hydroxylation, C-C bond formation, or the transformation of the cyano group. Such routes could provide novel and more environmentally friendly pathways to access these compounds and their derivatives.
Investigation of Optoelectronic Applications (e.g., Photovoltaic Technologies) Based on Theoretical Studies
The 8-hydroxyquinoline (8-HQ) scaffold is renowned not only for its biological activities but also for its applications in materials science, particularly in organic light-emitting diodes (OLEDs). nih.govscispace.com Metal complexes of 8-HQ, such as Tris(8-hydroxyquinolinato)aluminium (Alq3), are widely used as electron-transporting and emitting materials due to their excellent thermal stability and fluorescence properties. researchgate.net
The specific electronic properties of this compound, influenced by the hydroxyl (electron-donating) and cyano (electron-withdrawing) groups, suggest it could have unique photophysical characteristics. Theoretical studies, such as those based on Density Functional Theory (DFT), can be employed to predict its electronic structure, frontier molecular orbital energies (HOMO/LUMO), and absorption/emission spectra. These computational investigations can efficiently screen its potential for use in optoelectronic devices, including as a component in organic photovoltaic (OPV) cells or as a fluorescent chemosensor, guiding subsequent experimental validation. scispace.com
Identification of Novel Therapeutic Applications and Undiscovered Biological Activities
The 8-hydroxyquinoline moiety is a versatile pharmacophore, with derivatives exhibiting an exceptionally broad spectrum of biological activities. These include antifungal, antibacterial, antimalarial, anti-HIV, neuroprotective, and anticancer effects. nih.govscispace.com This wide range of activities stems from the scaffold's ability to chelate metal ions essential for various biological processes and to interact with numerous enzymes and receptors. nih.gov
Given this diversity, it is highly probable that this compound possesses biological activities that have not yet been discovered. A significant future research direction involves conducting comprehensive biological screenings of the compound against a wide array of targets. This could include panels of pathogenic microbes (bacteria, fungi, parasites), various viral strains, and a diverse set of human enzymes implicated in different diseases. Such systematic screening could uncover entirely new therapeutic applications for this compound, expanding its potential utility far beyond its currently known roles.
Q & A
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methods :
- Fit data to Hill equations for IC determination.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
- Software : Implement in R (drc package) or GraphPad Prism .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-approved containers .
Q. How can researchers balance open-data sharing with privacy concerns in collaborative studies?
- Guidelines :
- De-identify datasets by removing metadata linked to synthesis collaborators.
- Use repositories like Zenodo with embargo options for sensitive data .
- Compliance : Adhere to GDPR/IRB protocols for data anonymization .
Literature and Database Utilization
Q. What are systematic approaches to identifying prior work on this compound derivatives?
- Databases :
- SciFinder : Search by structure (CAS No. if available) and filter by "biological activity" .
- Reaxys : Retrieve synthetic procedures and spectral data .
- Validation : Cross-reference primary sources (e.g., J. Med. Chem.) with secondary reviews .
Q. How can researchers determine if this compound is a novel compound?
- Procedure :
- Conduct a Markush structure search in Reaxys to check patent coverage.
- Compare melting points, NMR, and HPLC retention times with literature .
Experimental Design and Reporting
Q. What elements are critical when documenting the synthesis of this compound for publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
